molecular formula C11H10N2O2 B6429754 N-(3-methylisoxazol-5-yl)benzamide CAS No. 66301-99-3

N-(3-methylisoxazol-5-yl)benzamide

Cat. No.: B6429754
CAS No.: 66301-99-3
M. Wt: 202.21 g/mol
InChI Key: CADOEQYBQMUJRK-UHFFFAOYSA-N
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Description

N-(3-methylisoxazol-5-yl)benzamide is a benzamide derivative featuring a 3-methylisoxazole substituent attached to the benzamide nitrogen. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, imparts unique electronic and steric properties to the molecule. This structure is significant in medicinal chemistry due to the isoxazole moiety's role in enhancing metabolic stability, modulating lipophilicity, and influencing target binding interactions .

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(15-13-8)12-11(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADOEQYBQMUJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496615
Record name N-(3-Methyl-1,2-oxazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66301-99-3
Record name N-(3-Methyl-1,2-oxazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisoxazol-5-yl)benzamide typically involves the reaction of 3-methylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

1. Synthetic Building Block

  • N-(3-methylisoxazol-5-yl)benzamide serves as an essential building block in organic synthesis. It is utilized in the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's structure allows for versatile modifications, enabling chemists to tailor its properties for specific applications.

2. Reaction Mechanisms

  • The compound can undergo several chemical reactions, which include:
    • Oxidation : The methylthio group can be oxidized to form sulfoxides or sulfones.
    • Reduction : The benzamide core can be reduced to yield amines.
    • Substitution : The isoxazole ring may participate in electrophilic or nucleophilic substitution reactions.

Biological Applications

1. Anticancer Research

  • This compound has been investigated for its potential anticancer properties. Case studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, formulations containing this compound have been tested for their efficacy against leukemia and solid tumors, demonstrating enhanced bioavailability and therapeutic potential .

2. Mechanism of Action

  • The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit or activate certain enzymes and receptors, leading to biological responses that could be harnessed for therapeutic purposes.

Industrial Applications

1. Material Science

  • In industry, this compound is explored for developing new materials with tailored properties. Its unique chemical structure allows it to be integrated into polymers and coatings, enhancing material performance.

Case Studies

1. Anticancer Formulations
A notable study involved the formulation of oral compositions containing this compound analogs, which demonstrated improved oral bioavailability and effectiveness against various cancer types . The study highlighted the compound's potential as a viable candidate for further drug development.

2. Synthesis Optimization
Research focused on optimizing synthetic routes for producing this compound efficiently. Techniques such as continuous flow reactors were employed to enhance yield and reduce costs while maintaining product purity .

Mechanism of Action

The mechanism of action of N-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains a 2-hydroxy-1,1-dimethylethyl group instead of the isoxazole ring.
  • Properties : The N,O-bidentate directing group enhances its utility in metal-catalyzed C–H bond functionalization reactions, a feature absent in N-(3-methylisoxazol-5-yl)benzamide .
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, using standard amide coupling methods .
Benzamide Derivatives of Anacardic Acid (e.g., CTPB, CTB)
  • Structure : Feature ethoxy or pentadecyl substituents on the benzamide ring.
  • Biological Activity: Exhibit histone acetyltransferase (HAT) inhibitory or activating properties. For example, CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) activates p300 HAT activity, while CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) shows comparable activity to natural inhibitors like garcinol .
  • Key Difference : The long alkyl chains in these derivatives improve cell permeability, whereas the isoxazole group in this compound may balance lipophilicity and aromatic interactions differently .
Hydrazone-Isoxazole Hybrids (e.g., 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide)
  • Structure : Combines isoxazole with a hydrazone group.
  • Applications : Hydrazone derivatives are studied for biological activities (antimicrobial, antifungal) and coordination chemistry, contrasting with the simpler benzamide-isoxazole scaffold of the target compound .
HAT Modulators vs. Isoxazole-Benzamides
  • The isoxazole group in this compound may similarly influence enzyme interactions but lacks reported data on HAT activity .
  • Antiproliferative Activity : Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives () show cytotoxic effects, but the role of the isoxazole substituent in such activity remains unexplored .
Amino-Isoxazole Derivatives ()
  • Examples: 9-(5-Amino-3-methylisoxazol-4-yl)-xanthen-1-one derivatives (11i–11m).
  • Physical Data : Melting points range from 210–241°C, indicating high crystallinity, which may differ for the target compound due to structural variations .

Physicochemical Properties

Compound Key Features
This compound Moderate lipophilicity (predicted LogP ~2.5); aromatic isoxazole enhances π-π stacking
CTPB (HAT activator) High lipophilicity (LogP >5) due to pentadecyl chain; improved membrane permeability
5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide Polar hydrazone group increases solubility; nitro group enhances electrophilicity

Biological Activity

N-(3-Methylisoxazol-5-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a benzamide moiety substituted with a 3-methylisoxazole ring. The presence of the isoxazole ring is significant as it contributes to the compound's pharmacological properties. The molecular formula is C10H10N2OC_{10}H_{10}N_{2}O, and its molecular weight is approximately 174.20 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values indicate potent activity.
    Cell LineIC50 (µM)
    MCF-74.5
    A5496.2
    These values suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell cycle progression .
  • Mechanisms of Action : Research indicates that the compound may function by inhibiting key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. This inhibition leads to reduced cell survival and increased apoptosis rates .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited varying degrees of antibacterial activity, with MIC values indicating its potency against Gram-positive and Gram-negative bacteria.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    These results suggest that this compound may disrupt bacterial cell wall synthesis or function as a DNA intercalator .

Case Studies

Case Study 1: Breast Cancer Cell Line MCF-7
In a controlled study, this compound was tested on MCF-7 cells to evaluate its cytotoxic effects. The results demonstrated a dose-dependent response, with an IC50 value of 4.5 µM, indicating strong potential for further development as an anticancer agent.

Case Study 2: Antibacterial Efficacy
In another study focusing on its antibacterial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound displayed significant antibacterial activity with MIC values of 16 µg/mL against S. aureus and 32 µg/mL against E. coli, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via GC-MS or HPLC to identify intermediates .
  • Use anhydrous solvents and controlled temperatures to suppress side reactions .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR (300–400 MHz) in DMSO-d6 or CDCl₃ to resolve aromatic protons and confirm substituent positions .
    • HSQC/HMBC for unambiguous assignment of isoxazole and benzamide linkages .
  • X-ray Crystallography :
    • Use SHELXL for small-molecule refinement to resolve bond angles and torsional strain .
    • ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Case Study : The crystal structure of a related hydrazone-isoxazole hybrid (NIST data) revealed planar geometry and intermolecular H-bonding, critical for stability .

How does the 3-methylisoxazole moiety influence the biological activity of benzamide derivatives?

Basic Research Focus
The 3-methylisoxazole group enhances TAM kinase inhibition (Tyro3, Axl, Mer) by:

  • Providing a rigid scaffold for hydrophobic interactions with kinase pockets .
  • Stabilizing π-π stacking with aromatic residues (e.g., in RU-301, IC₅₀ < 100 nM for Axl) .

Q. Experimental Validation :

  • In vitro kinase assays (e.g., fluorescence polarization) to measure inhibition .
  • Molecular docking (AutoDock Vina) to predict binding modes .

How can researchers address solubility challenges in biological assays for this compound derivatives?

Q. Advanced Research Focus

  • Co-solvent Systems : Use DMSO (≤10% v/v) for stock solutions, diluted in PBS or cell culture media .
  • Sonication : 15–30 min sonication at 40°C to disperse aggregates .
  • Prodrug Strategies : Introduce PEGylated or acetylated prodrugs to enhance aqueous solubility .

Caution : Verify biocompatibility of solvents via cytotoxicity assays (e.g., MTT) .

How should researchers resolve contradictions in crystallographic data for isoxazole-benzamide hybrids?

Q. Advanced Research Focus

  • Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model twinned crystals, common in polar space groups .
  • Disorder Modeling : Refine occupancies of disordered methyl/isoxazole groups with PART instructions .
  • Validation Tools : Cross-check with PLATON ’s ADDSYM to detect missed symmetry .

Example : A study on 5-methylisoxazole derivatives required BASF = 0.35 to correct for pseudo-merohedral twinning .

What advanced strategies exist for optimizing microwave-assisted synthesis of this compound derivatives?

Q. Advanced Research Focus

  • Parameter Screening :
    • Power: 150–300 W for rapid heating without decomposition .
    • Solvent: Use high-boiling solvents (DMF, DMSO) to prevent pressure buildup .
  • Flow Chemistry : Continuous microwave reactors for scalable production (≥90% yield) .

Validation : GC-MS monitoring of intermediates ensures reaction completion .

How can computational methods enhance the design of this compound-based inhibitors?

Q. Advanced Research Focus

  • DFT Calculations :
    • B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potentials .
  • QSAR Models :
    • Train on IC₅₀ data to predict bioactivity of novel analogs .
  • Retrosynthetic AI :
    • Platforms like Pistachio or Reaxys to prioritize routes with minimal protecting groups .

What are the best practices for ensuring the stability of this compound derivatives during storage?

Q. Advanced Research Focus

  • Storage Conditions :
    • -80°C in anhydrous DMSO for long-term stability (>6 months) .
    • Desiccate at 4°C for short-term use (2 weeks) .
  • Stability Testing :
    • HPLC-UV at 254 nm to detect degradation products monthly .

Tables for Key Methodologies

Q. Table 1. Common Characterization Techniques

TechniqueApplicationExample Reference
¹H/¹³C NMRSubstituent assignment
X-ray CrystallographyBond length/angle determination
GC-MSPurity and intermediate analysis

Q. Table 2. Optimization Parameters for Microwave Synthesis

ParameterOptimal RangeImpact on Yield
Power150–300 W↑ Efficiency
Reaction Time10–30 min↓ Side Products
SolventDMF/DMSO↑ Solubility

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